molecular formula C20H23NO4 B268432 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Numéro de catalogue B268432
Poids moléculaire: 341.4 g/mol
Clé InChI: VKWGVRCJXALJSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK, which is involved in B-cell receptor signaling.

Mécanisme D'action

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the activity of the protein kinase BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by this compound leads to decreased B-cell proliferation and survival, ultimately leading to the death of cancer cells or the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, leading to decreased tumor growth and increased survival rates in animal models. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in autoimmune responses. This compound has a favorable safety profile, with no significant toxicities observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition. This compound also has a favorable safety profile, allowing for high doses to be administered in animal studies. However, this compound has some limitations, including its limited solubility in water, which can make dosing and administration challenging.

Orientations Futures

There are several future directions for research on 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, including clinical trials in humans for cancer and autoimmune diseases. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its potential for combination therapy with other anti-cancer or immunosuppressive agents. Additionally, the mechanism of action of this compound on B-cell receptor signaling and other pathways needs to be further elucidated to fully understand its therapeutic potential.

Méthodes De Synthèse

The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting with the reaction of 3-(tetrahydro-2-furanylmethoxy)aniline with ethyl 4-bromobenzoate to form the intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has demonstrated potent anti-tumor activity in several types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling.

Propriétés

Formule moléculaire

C20H23NO4

Poids moléculaire

341.4 g/mol

Nom IUPAC

4-ethoxy-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C20H23NO4/c1-2-23-17-10-8-15(9-11-17)20(22)21-16-5-3-6-18(13-16)25-14-19-7-4-12-24-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,21,22)

Clé InChI

VKWGVRCJXALJSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canonique

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.